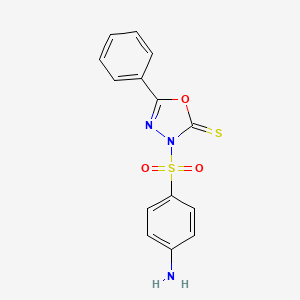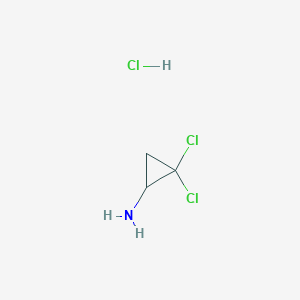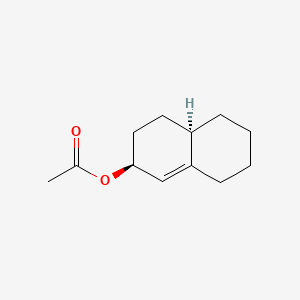
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-: This compound shares a similar structure but differs in functional groups.
2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-: Another similar compound with slight variations in its molecular structure.
Uniqueness
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- is unique due to its specific functional groups and stereochemistry
Propiedades
Número CAS |
105598-04-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(2S,4aR)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h8,10,12H,2-7H2,1H3/t10-,12+/m1/s1 |
Clave InChI |
HNSUAEWSJXPLHE-PWSUYJOCSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@H]2CCCCC2=C1 |
SMILES canónico |
CC(=O)OC1CCC2CCCCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


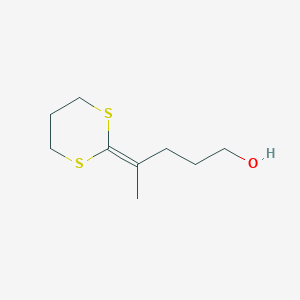
phosphanium bromide](/img/structure/B14319013.png)

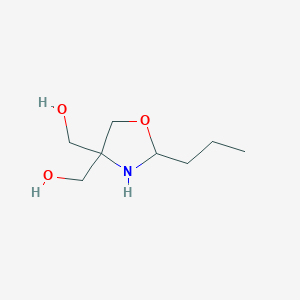
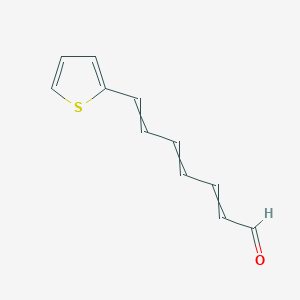

![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
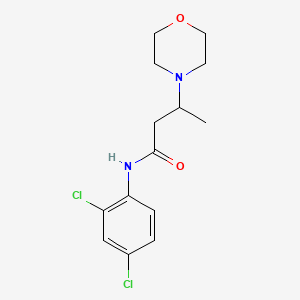
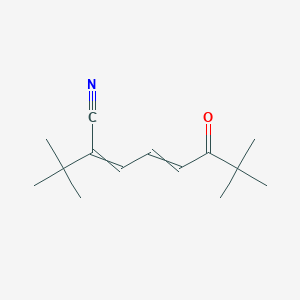
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
